(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
Übersicht
Beschreibung
“(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” is a chemical compound with the CAS Number: 156928-09-5 . It has a molecular weight of 130.14 and its molecular formula is C6H10O3 . It is used as a reagent in the synthesis of Darunavir, a second-generation HIV-1-protease inhibitor and antiviral agent .
Synthesis Analysis
The synthesis of “(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” involves several key steps. The process begins with S-2,3-O-isopropylideneglyceraldehyde (4) as the source of chirality. Both routes are based on a diastereoselective Michael addition of nitromethane to give predominantly the syn congeners 6. This is followed by a Nef oxidation and cyclization to afford lactone acetals 8, which are reduced and cyclized to give 2 .Molecular Structure Analysis
The molecular structure of “(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” is defined by its molecular formula, C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of “(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” include a diastereoselective Michael addition of nitromethane, a Nef oxidation, and cyclization .Physical And Chemical Properties Analysis
“(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” has a density of 1.3±0.1 g/cm3, a boiling point of 251.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 56.8±6.0 kJ/mol and a flash point of 105.9±21.8 °C . The compound has a molar refractivity of 30.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of HIV-1 Protease Inhibitor Drug Darunavir
This compound is a key subunit in the synthesis of Darunavir , an FDA-approved drug used to treat HIV/AIDS patients . The stereoselective synthesis of this molecule from commercially available sugar derivatives is crucial for producing Darunavir efficiently. The process involves a substrate-controlled hydrogenation and a Baeyer-Villiger oxidation of a tetrahydrofuranyl-2-aldehyde derivative .
Enantioselective Synthesis
The enantioselective synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-Ol is significant for creating optically active pharmaceuticals . The synthesis process typically employs a highly stereoselective substrate-controlled hydrogenation, which is pivotal for obtaining the compound in an optically pure form .
Advanced Organic Synthesis Techniques
Researchers have developed advanced organic synthesis techniques using this compound to explore new pathways in chemical synthesis . These methods include the use of novel catalysts and reagents to improve the efficiency and selectivity of the synthesis process .
Chiral Pool Synthesis
The compound serves as a starting point for chiral pool synthesis, which is a method of synthesizing stereochemically complex molecules from chiral, naturally occurring substances . This approach is particularly useful for creating molecules with multiple chiral centers, such as (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-Ol .
Development of Economical Synthetic Routes
There is ongoing research to develop more economical synthetic routes for this compound to reduce the cost of drugs like Darunavir . This could potentially make these life-saving medications more accessible in resource-limited settings .
Study of Stereoselectivity in Chemical Reactions
The compound is used to study stereoselectivity in chemical reactions, which is a fundamental concept in organic chemistry . Understanding how different catalysts and reaction conditions affect the stereoselectivity can lead to the development of new synthetic methods .
Safety and Hazards
Zukünftige Richtungen
The compound “(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” is a key subunit of Darunavir, a widely used HIV-1 protease inhibitor drug for the treatment of HIV/AIDS patients . The synthesis of this compound was achieved in optically pure form utilizing commercially available sugar derivatives as the starting material . This suggests potential future directions in the development of new synthesis methods and applications in drug development.
Wirkmechanismus
Target of Action
The primary targets of (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-Ol are currently unknown. The compound’s structure has been determined
Pharmacokinetics
Its predicted properties include a boiling point of 2515±200 °C and a density of 1275±006 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.
Eigenschaften
IUPAC Name |
(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXYCHYMULCDZ-HCWXCVPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433074 | |
Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156928-09-5 | |
Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156928-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,3AS,6AR)-HEXAHYDROFURO[2,3-B]FURAN-3-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.